Carbamic acid;2-methylsulfinylethanol
Description
Contextualization within Modern Organic and Synthetic Chemistry Research
In the intricate art of synthesizing complex organic molecules, such as pharmaceuticals and natural products, the use of protecting groups is indispensable. These chemical entities temporarily mask reactive functional groups, preventing them from undergoing unwanted reactions while other parts of the molecule are being modified. Carbamates are a well-established class of protecting groups for amines, prized for their stability and predictable cleavage patterns. masterorganicchemistry.com
The derivative tert-Butyl (2-(methylsulfinyl)ethyl)carbamate (CAS 1275596-02-5) exemplifies the practical application of the 2-methylsulfinylethyl moiety in this context. pharmaffiliates.comsigmaaldrich.com The sulfoxide (B87167) group in these carbamates is key to their function as "safety-catch" protecting groups. researchgate.net Initially, in a reduced sulfide (B99878) form, the protecting group is robust and stable to a range of reaction conditions. However, upon oxidation to the sulfoxide, the group becomes labile and can be selectively removed, often under mild acidic conditions. researchgate.net This two-stage deprotection strategy provides chemists with an orthogonal method for unmasking specific functional groups in the presence of other sensitive moieties.
Historical Perspectives on Carbamic Acid Derivatives in Chemical Literature
The history of carbamic acid derivatives is deeply rooted in the development of peptide chemistry. In the early 20th century, the challenge of selectively forming peptide bonds between amino acids spurred the invention of protecting groups. The introduction of the carbobenzoxy (Cbz) group by Max Bergmann and Leonidas Zervas in 1932 was a landmark achievement that revolutionized peptide synthesis. masterorganicchemistry.com This foundational work paved the way for the development of a diverse arsenal (B13267) of carbamate-based protecting groups, each with its own unique set of introduction and cleavage conditions.
Over the decades, chemists have sought to refine protecting group strategies to achieve greater efficiency and selectivity. This pursuit led to the exploration of various functional groups that could be incorporated into the carbamate (B1207046) structure to fine-tune its properties. The introduction of sulfur-containing moieties, and specifically the development of sulfoxide-based "safety-catch" linkers and protecting groups, represents a more recent and sophisticated chapter in this ongoing narrative. researchgate.netrsc.org These strategies offer a higher level of control, which is crucial for the synthesis of increasingly complex and delicate target molecules.
Current Research Landscape and Significance of Carbamic Acid;2-methylsulfinylethanol (B12841446) Derivatives
The current research landscape continues to explore and expand the applications of sulfoxide-containing carbamates. The "safety-catch" principle, exemplified by 2-methylsulfinylethyl carbamates, is particularly valuable in solid-phase peptide synthesis (SPPS), where the ability to selectively cleave the peptide from the resin or remove a protecting group under mild conditions is paramount. researchgate.netresearchgate.net
Research in this area focuses on several key aspects:
Development of Novel Protecting Groups: Chemists are continuously designing new sulfoxide-based protecting groups with tailored stability and cleavage profiles to meet the demands of specific synthetic challenges.
Application in Complex Molecule Synthesis: The unique properties of these protecting groups make them well-suited for the synthesis of complex peptides and other biologically active molecules where precise control over reactive sites is essential.
Orthogonal Synthesis Strategies: The ability to selectively remove a 2-methylsulfinylethyl carbamate in the presence of other protecting groups is a significant advantage. This orthogonality is a cornerstone of modern synthetic strategy, enabling the efficient construction of intricate molecular architectures. rsc.org
The significance of Carbamic acid;2-methylsulfinylethanol derivatives lies in their contribution to the ever-expanding toolkit of synthetic organic chemists. By providing a subtle yet powerful method for controlling reactivity, these compounds facilitate the synthesis of molecules that would otherwise be difficult or impossible to create. As the quest for new medicines and materials continues, the demand for such sophisticated chemical tools is only expected to grow.
Detailed Research Findings
The utility of the 2-methylsulfinylethyl carbamate as a protecting group is intrinsically linked to the chemical properties of the sulfoxide functional group. The following table summarizes key data related to a prominent derivative:
| Property | Value |
| Chemical Name | tert-Butyl (2-(methylsulfinyl)ethyl)carbamate |
| CAS Number | 1275596-02-5 |
| Molecular Formula | C8H17NO3S |
| Molecular Weight | 207.29 g/mol |
| Storage Temperature | 2-8°C |
Data sourced from commercial suppliers. pharmaffiliates.comchiralen.com
The synthesis of such carbamates typically involves the reaction of the corresponding alcohol, 2-(methylsulfinyl)ethanol, with an appropriate isocyanate or a carbamoyl (B1232498) chloride derivative. The "safety-catch" functionality is realized in a two-step process:
Stable State: In its initial sulfide form (prior to oxidation), the corresponding carbamate is stable under various conditions, including those used for the removal of other common protecting groups like Fmoc (base-labile) and Boc (acid-labile).
Activation and Cleavage: The sulfide is oxidized to a sulfoxide using a mild oxidizing agent. This transformation renders the carbamate susceptible to cleavage under acidic conditions, which would not have affected the sulfide precursor. This reductive acidolysis allows for the selective deprotection of the amine. researchgate.netnih.gov
This strategy has been successfully employed in the synthesis of complex peptides, where the selective unmasking of a specific amino group is required for subsequent modifications, such as cyclization or branching.
Lack of Publicly Available Research Hinders Detailed Synthesis Analysis of this compound
A thorough review of scientific literature and chemical databases reveals a significant lack of available information on the specific chemical compound "this compound." This scarcity of data prevents a detailed analysis of its advanced synthetic methodologies, including chemo-, regio-, and stereoselective strategies, novel catalytic approaches, and the application of green chemistry principles.
While general principles of carbamic acid and carbamate synthesis are well-established, specific research detailing the production of the 2-methylsulfinylethanol derivative is not present in the accessible scientific domain. Carbamic acids are typically formed from the reaction of an amine with carbon dioxide. wikipedia.org They are often unstable intermediates that can be converted into more stable carbamate esters. wikipedia.orgwikipedia.org The synthesis of various carbamate derivatives has been explored for applications in medicine and agriculture. nih.govnist.gov
Due to the absence of specific research findings, it is not possible to construct a scientifically accurate article on the advanced synthetic methodologies for "this compound" that would meet the requirements of the requested outline. Detailed discussions on organocatalytic, transition metal-catalyzed, or biocatalytic transformations, as well as asymmetric synthesis and sustainable routes, are contingent on the existence of foundational research, which is currently unavailable for this specific compound.
Therefore, the following sections of the proposed article cannot be developed:
Properties
CAS No. |
114522-57-5 |
|---|---|
Molecular Formula |
C4H11NO4S |
Molecular Weight |
169.20 g/mol |
IUPAC Name |
carbamic acid;2-methylsulfinylethanol |
InChI |
InChI=1S/C3H8O2S.CH3NO2/c1-6(5)3-2-4;2-1(3)4/h4H,2-3H2,1H3;2H2,(H,3,4) |
InChI Key |
RDRGHYOYGCSORV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCO.C(=O)(N)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Carbamic Acid;2 Methylsulfinylethanol
Green Chemistry Principles and Sustainable Synthesis Routes for Carbamic Acid;2-methylsulfinylethanol (B12841446)
Further investigation into this compound would require novel, unpublished research to be conducted.
Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis
However, the principles of flow chemistry can be hypothetically applied to the synthesis of Carbamic acid; 2-methylsulfinylethanol by examining established continuous flow methods for the formation of its constituent functional groups: the carbamic acid and the methylsulfinyl moieties. This section, therefore, will discuss relevant, analogous research in these areas to project a potential pathway for the scalable synthesis of the target compound.
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scalability. These benefits are particularly relevant for reactions that are exothermic, involve hazardous intermediates, or require tight control to minimize byproduct formation.
For the synthesis of the carbamate (B1207046) functional group, continuous flow processes have been successfully developed for various carbamate-containing molecules. One common approach involves the reaction of amines with a carbonyl source, such as carbon dioxide or chloroformates, in a flow reactor. For instance, a continuous-flow method for the synthesis of various carbamates from amines and carbon dioxide has been reported, showcasing the potential for a greener and safer alternative to traditional methods that often employ toxic reagents like phosgene. nih.gov
Similarly, the oxidation of sulfides to sulfoxides is a well-established transformation in flow chemistry. Continuous-flow systems allow for the precise control of oxidant stoichiometry and reaction temperature, which is crucial for preventing over-oxidation to the corresponding sulfone. Various oxidizing agents have been employed in flow, including hydrogen peroxide catalyzed by iron salts, offering a green and efficient method for sulfoxidation. rsc.org
To illustrate the potential reaction conditions and outcomes for each step, the following data tables are compiled from analogous reactions reported in the literature for carbamate formation and sulfoxide (B87167) synthesis in continuous flow.
Table 1: Representative Conditions for Continuous Flow Carbamate Synthesis
| Starting Material (Amine) | Reagent | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| Aniline | 1-Bromobutane, CO2, DBU | Acetonitrile (B52724) | 70 | 50 | 92 | nih.gov |
| Benzylamine | 1-Bromobutane, CO2, DBU | Acetonitrile | 70 | 50 | 85 | nih.gov |
| Pyrrolidine | 1-Bromobutane, CO2, DBU | Acetonitrile | 70 | 50 | 78 | nih.gov |
Table 2: Representative Conditions for Continuous Flow Sulfoxide Synthesis
| Starting Material (Sulfide) | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Residence Time (min) | Yield (%) | Reference |
| Thioanisole | Hydrogen Peroxide | Iron(III) Chloride | Acetonitrile | 25 | 10 | >99 | rsc.org |
| Methyl Phenyl Sulfide (B99878) | Hydrogen Peroxide | Iron(III) Chloride | Acetonitrile | 25 | 10 | >99 | rsc.org |
| Dibenzyl Sulfide | Hydrogen Peroxide | Iron(III) Chloride | Acetonitrile | 25 | 15 | 95 | rsc.org |
While these tables provide a foundational understanding of the parameters for synthesizing carbamates and sulfoxides in a continuous manner, the successful application of these methods to the synthesis of Carbamic acid; 2-methylsulfinylethanol would require significant experimental optimization. Key challenges would include ensuring the compatibility of the reaction conditions for both transformations in a telescoped setup and managing the solubility of the starting materials, intermediates, and the final product in the chosen solvent system.
Mechanistic Investigations of Chemical Transformations Involving Carbamic Acid;2 Methylsulfinylethanol
Elucidation of Reaction Pathways for Carbamic Acid; 2-methylsulfinylethanol (B12841446) Derivatives
The reaction pathways of derivatives of "Carbamic acid; 2-methylsulfinylethanol" are primarily dictated by the two main functional groups present: the carbamate (B1207046) moiety and the sulfoxide (B87167) group. The interplay between these groups gives rise to several potential transformation routes.
Oxidation of the Sulfoxide Group: A primary reaction pathway for this compound involves the oxidation of the sulfur atom. The sulfoxide can be further oxidized to a sulfone. This transformation is a common metabolic pathway for structurally related compounds found in certain pesticides. For instance, the pesticide methiocarb (B1676386) is metabolized to methiocarb sulfoxide and subsequently to methiocarb sulfone. nih.govjst.go.jp This suggests that "Carbamic acid; 2-methylsulfinylethanol" would likely undergo a similar two-step oxidation process in an oxidizing environment.
Hydrolysis of the Carbamate Ester: The carbamate linkage is susceptible to hydrolysis, which would lead to the cleavage of the molecule into carbamic acid and 2-methylsulfinylethanol. Carbamic acid itself is unstable and typically decomposes to an amine and carbon dioxide. The rate of this hydrolysis is significantly influenced by pH. wikipedia.org
Elimination Reactions: Due to the presence of a sulfoxide group, which can act as a leaving group upon protonation or activation, and a hydrogen atom on the carbon adjacent to the carbamate nitrogen, elimination reactions are a plausible pathway. Thermal or base-catalyzed elimination could lead to the formation of a vinyl carbamate.
A proposed metabolic pathway for a related compound, methiocarb, is illustrated below, which provides insight into the potential transformations of "Carbamic acid; 2-methylsulfinylethanol". researchgate.net
| Precursor Compound | Metabolic Transformation | Resulting Product |
| Methiocarb (a thioether carbamate) | Sulfoxidation | Methiocarb sulfoxide |
| Methiocarb sulfoxide | Further Oxidation | Methiocarb sulfone |
| Methiocarb / Methiocarb sulfoxide | Hydrolysis | Methylthio-3,5-xylenol / 3,5-dimethyl-4-(methylsulfinyl)phenol |
Kinetics and Thermodynamics of Reactions with Carbamic acid; 2-methylsulfinylethanol
The degradation of aldicarb (B1662136) and its metabolites, aldicarb sulfoxide and aldicarb sulfone, has been studied, and the mechanisms are known to be influenced by temperature and pH. oup.com The hydrolysis of the carbamate ester is a key degradation pathway, and its rate is pH-dependent. who.int For instance, the half-life of methiocarb in water is significantly affected by pH, being approximately 28 days at pH 7. wikipedia.org The degradation of aldicarb sulfoxide in soil is also a complex process influenced by both chemical hydrolysis and microbial oxidation. oup.com
The table below summarizes the half-lives of methiocarb and its sulfoxide metabolite in soil, which can serve as an estimate for the environmental persistence of "Carbamic acid; 2-methylsulfinylethanol". wikipedia.org
| Compound | Half-life in Soil (days) |
| Methiocarb | 1.5 |
| Methiocarb sulfoxide | 6 |
| Methiocarb sulfoxide phenol | 2 |
| Methiocarb sulfone phenol | 20 |
These data suggest that the sulfoxide is more persistent in the soil than the parent thioether.
Role of Electronic and Steric Effects in Carbamic Acid; 2-methylsulfinylethanol Reactivity
The reactivity of "Carbamic acid; 2-methylsulfinylethanol" is governed by the electronic and steric properties of its constituent functional groups.
Electronic Effects: The carbamate group is an ester of carbamic acid and exhibits resonance, which stabilizes the C-N bond and influences its reactivity. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, which affects the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon. The sulfoxide group is strongly electron-withdrawing, which can influence the acidity of the neighboring protons and the reactivity of the carbamate moiety. This electron-withdrawing nature can make the carbonyl carbon of the carbamate more susceptible to nucleophilic attack.
Steric Effects: The steric hindrance around the carbamate and sulfoxide groups can affect the rate of reactions. For example, bulky substituents on the nitrogen or on the carbon chain could hinder the approach of a nucleophile to the carbonyl carbon, thereby slowing down the rate of hydrolysis. Similarly, steric factors can influence the stereochemical outcome of reactions at the chiral sulfur center.
The mechanism of action of carbamate insecticides, which are structurally related to the compound of interest, involves the inhibition of acetylcholinesterase. This inhibition is a result of the carbamoylation of the enzyme's active site, and the efficiency of this process is influenced by both the electronic and steric properties of the carbamate. nih.gov
In Situ Spectroscopic Studies of Reaction Intermediates and Transition States
The investigation of reaction mechanisms often relies on the detection and characterization of short-lived intermediates. Techniques such as stopped-flow spectroscopy coupled with UV-Vis or fluorescence detection, as well as rapid-quench methods followed by spectroscopic analysis, could potentially be used to study the kinetics of reactions involving "Carbamic acid; 2-methylsulfinylethanol" and to trap and identify intermediates.
Stereochemical Outcomes and Diastereoselective Reactions
The presence of a chiral center at the sulfur atom in "Carbamic acid; 2-methylsulfinylethanol" introduces the possibility of stereoisomerism and diastereoselective reactions. The oxidation of the corresponding sulfide (B99878) (2-methylthioethyl carbamate) to the sulfoxide can be stereoselective, leading to an excess of one enantiomer.
The stereochemistry of sulfoxidation is a well-documented phenomenon in the metabolism of thioether-containing pesticides. For example, the sulfoxidation of the insecticide fenamiphos (B133129) is a stereoselective process. acs.orgacs.org Similarly, the enzymatic sulfoxidation of methiocarb in rat liver microsomes has been shown to be stereoselective, with the flavin-containing monooxygenase (FMO) system exhibiting high stereoselectivity. nih.gov
Furthermore, the two enantiomers of a chiral sulfoxide can exhibit different biological activities and degradation rates. In the case of methiocarb sulfoxide, a tenfold difference in the inhibitory activity against acetylcholinesterase was observed between the two enantiomers. nih.gov This highlights the importance of understanding the stereochemical outcomes of reactions involving "Carbamic acid; 2-methylsulfinylethanol".
The stereochemical course of reactions at the sulfoxide can be influenced by the nature of the oxidant, the solvent, and the presence of catalysts. Diastereoselective reactions could also be envisioned if another chiral center is present in the molecule or if chiral reagents are used.
Computational and Theoretical Chemistry Studies of Carbamic Acid;2 Methylsulfinylethanol
Quantum Mechanical Calculations of Electronic Structure and Bonding
To understand the fundamental nature of "Carbamic acid;2-methylsulfinylethanol (B12841446)," quantum mechanical calculations would be essential. These methods provide insights into electron distribution, bond strengths, and molecular orbital energies.
Density Functional Theory (DFT) ApplicationsDFT would be a primary tool for investigating the compound. Calculations using functionals like B3LYP with a suitable basis set (e.g., 6-311+G*) could be employed to optimize the molecular geometry and predict properties.mdpi.comKey outputs would include electrostatic potential maps, atomic charges, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for assessing chemical reactivity.mdpi.comFor instance, a typical DFT study on a related carbamate (B1207046) derivative might yield the data presented in the hypothetical table below.
Hypothetical DFT Data for a Carbamate Structure
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack |
| LUMO Energy | +1.2 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |
This table is illustrative and not based on actual data for Carbamic acid;2-methylsulfinylethanol.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations could be used to explore the conformational landscape of the compound and its interactions with other molecules, such as solvents. researchgate.netresearchgate.net By simulating the atomic motions over time, MD can reveal preferred molecular shapes, the dynamics of hydrogen bonds between the carbamic acid and 2-methylsulfinylethanol moieties, and how the complex behaves in a condensed phase.
Prediction of Reactivity and Selectivity via Computational Modeling
Computational models can predict where and how a molecule is likely to react. By analyzing the outputs of quantum mechanical calculations, such as frontier molecular orbital densities and Fukui functions, researchers could identify the most probable sites for electrophilic or nucleophilic attack. This information is foundational for understanding the compound's stability and potential chemical transformations.
Virtual Screening and Design of Novel Derivatives Based on Theoretical Insights
Should "this compound" be identified as a molecule of interest, computational tools could guide the design of new derivatives with enhanced properties. By modifying the parent structure in silico and recalculating key properties (e.g., stability, electronic features), a large number of potential new molecules could be screened virtually, prioritizing the most promising candidates for future synthesis and experimental testing.
QSAR (Quantitative Structure-Activity Relationship) Methodologies in the Context of Chemical Reactivity and Stability
QSAR methodologies establish a mathematical relationship between the structural properties of a series of compounds and their activities. mdpi.com In the context of "this compound," a QSAR model could be developed to predict the chemical stability or a specific type of reactivity for a library of its derivatives. This would involve calculating a set of molecular descriptors (e.g., electronic, steric, topological) and correlating them with an observed property, although this first requires experimental data that is currently unavailable.
Advanced Analytical and Spectroscopic Research on Carbamic acid, 2-(methylsulfinyl)ethyl ester Remains Largely Undocumented in Publicly Available Literature
Detailed research employing advanced analytical and spectroscopic methodologies specifically on the chemical compound Carbamic acid, 2-(methylsulfinyl)ethyl ester is not extensively available in the public domain. A thorough search of scientific databases and scholarly articles reveals a significant gap in the literature concerning the in-depth structural elucidation and characterization of this specific molecule using sophisticated techniques such as high-resolution mass spectrometry, advanced nuclear magnetic resonance spectroscopy, vibrational spectroscopy, X-ray crystallography, and specialized chromatographic methods.
While these analytical techniques are standard in modern chemical research for the comprehensive analysis of novel and existing compounds, their direct application to Carbamic acid, 2-(methylsulfinyl)ethyl ester has not been the subject of published studies. Consequently, specific data on its complex derivatives, conformational dynamics, solid-state structure, and high-purity isolation protocols are not readily accessible.
General principles of these advanced analytical methodologies are well-established and routinely applied to a wide array of organic molecules. However, without specific studies focused on Carbamic acid, 2-(methylsulfinyl)ethyl ester, any detailed discussion would be hypothetical and fall outside the scope of documented scientific findings for this particular compound. The scientific community has yet to publish in-depth research that would populate the specific subsections of the requested article outline. Therefore, a detailed, evidence-based article focusing solely on the advanced analytical and spectroscopic research of Carbamic acid, 2-(methylsulfinyl)ethyl ester cannot be generated at this time.
Advanced Analytical and Spectroscopic Research Methodologies Applied to Carbamic Acid;2 Methylsulfinylethanol
Chromatographic Techniques for High-Purity Isolation and Characterization
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and thermally labile compounds like "Carbamic acid; 2-methylsulfinylethanol". The development of a stability-indicating HPLC method is a critical step in its analytical profiling.
Method Development: The development of an HPLC method for "Carbamic acid; 2-methylsulfinylethanol" would typically involve a systematic approach to optimize the separation of the main compound from any potential impurities. A reversed-phase HPLC (RP-HPLC) method is often the initial choice for compounds of moderate polarity.
Key parameters to be optimized include:
Column: A C18 column is a common starting point for RP-HPLC, offering good retention and separation for a wide range of organic molecules. pensoft.net The choice of column dimensions and particle size would depend on the desired resolution and analysis time.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is generally employed to achieve optimal separation. pensoft.netsielc.com The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape.
Flow Rate: A typical flow rate for analytical HPLC is around 1.0 mL/min, which can be adjusted to optimize the separation efficiency and analysis time. pensoft.netrasayanjournal.co.in
Detection: A UV/VIS detector is commonly used, with the detection wavelength set to the absorbance maximum of "Carbamic acid; 2-methylsulfinylethanol" to ensure maximum sensitivity. pensoft.net For compounds lacking a strong chromophore, alternative detection methods like refractive index or mass spectrometry can be employed.
Validation: Once developed, the HPLC method must be validated according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose. pensoft.netrasayanjournal.co.in The validation process assesses various parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ms-editions.cl
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by analyzing a series of standard solutions of known concentrations.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. rasayanjournal.co.in
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Table 1: Representative HPLC Method Parameters and Validation Data for Carbamic acid;2-methylsulfinylethanol (B12841446) Analysis
| Parameter | Value / Finding |
| Chromatographic Conditions | |
| Column | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Retention Time | Approx. 4.5 min |
| Validation Parameters | |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| Precision (RSD %) | < 2.0% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. nih.gov Due to the polar nature and likely low volatility of "Carbamic acid; 2-methylsulfinylethanol", direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative. academicjournals.org
Derivatization: The primary goal of derivatization is to replace active hydrogen atoms in polar functional groups (such as -OH and -NH) with less polar, more volatile groups. nih.gov Common derivatization techniques for compounds containing hydroxyl and amine functionalities include:
Silylation: Using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.
Acylation: Using reagents like trifluoroacetic anhydride (B1165640) (TFAA) to introduce acyl groups.
Methylation: This is a common method for converting non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs). academicjournals.orgifremer.fr
The choice of derivatization reagent and reaction conditions (temperature, time, and solvent) must be carefully optimized to ensure complete and reproducible derivatization with minimal side-product formation.
GC-MS Analysis: The derivatized sample is then injected into the GC-MS system.
Gas Chromatography: The volatile derivatives are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column is often used for the separation of derivatized compounds. ifremer.fr
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for structural elucidation and identification by comparing it to mass spectral libraries. academicjournals.orgnih.gov
Table 2: Hypothetical GC-MS Data for a Trimethylsilyl Derivative of Carbamic acid;2-methylsulfinylethanol
| Parameter | Description / Value |
| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Oven Program | 70°C (2 min), ramp to 250°C at 10°C/min |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Expected Retention Time | Approx. 12.8 min |
| Key Mass Fragments (m/z) | Fragments corresponding to the loss of methyl groups, the trimethylsilyl group, and characteristic cleavages of the carbamate (B1207046) and sulfinyl-ethyl moieties. |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Hyphenated Techniques in the Comprehensive Analysis of this compound
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer a powerful approach for the comprehensive analysis of complex samples. nih.gov For "Carbamic acid; 2-methylsulfinylethanol", Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly valuable hyphenated technique.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the high separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This technique is well-suited for the analysis of "Carbamic acid; 2-methylsulfinylethanol" in complex matrices, as it can provide both quantitative and qualitative information.
The process involves:
LC Separation: The sample is first separated using an HPLC system, as described in section 5.5.1.
Ionization: The eluent from the HPLC column is directed into the mass spectrometer's ion source (e.g., electrospray ionization - ESI), where the analyte molecules are ionized.
Tandem Mass Spectrometry (MS/MS):
First Mass Analyzer (MS1): A specific precursor ion (e.g., the protonated molecule [M+H]⁺ of "Carbamic acid; 2-methylsulfinylethanol") is selected.
Collision Cell: The selected precursor ion is fragmented by collision with an inert gas.
Second Mass Analyzer (MS2): The resulting product ions are separated and detected.
The specificity of monitoring a particular precursor-to-product ion transition (Selected Reaction Monitoring - SRM) allows for highly selective and sensitive quantification, even in the presence of co-eluting interferences. nih.gov
Advantages of LC-MS/MS for the analysis of "Carbamic acid; 2-methylsulfinylethanol":
High Sensitivity and Selectivity: Enables the detection and quantification of low levels of the compound.
Structural Information: The fragmentation pattern obtained from MS/MS provides valuable information for structural confirmation.
Direct Analysis: Often eliminates the need for derivatization, simplifying sample preparation.
Matrix Effect Reduction: The selectivity of MS/MS can help to minimize the impact of matrix components on the analysis.
Table 3: Potential LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value / Setting |
| LC System | UPLC/HPLC |
| Column | C18 or HILIC |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion [M+H]⁺ | Calculated m/z for C₄H₉NO₃S |
| Product Ions | Characteristic fragments resulting from the cleavage of the carbamate ester and sulfinyl-ethyl bonds. |
| Scan Type | Selected Reaction Monitoring (SRM) |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Chemical Derivatization and Transformation of Carbamic Acid;2 Methylsulfinylethanol
Modification of the Carbamic Acid Moiety
The carbamic acid group is a primary site for derivatization, allowing for the introduction of various substituents at the nitrogen atom. These reactions are fundamental in altering the electronic and steric properties of the molecule.
N-Alkylation and Acylation Reactions
N-alkylation and N-acylation of the carbamic acid moiety in Carbamic acid;2-methylsulfinylethanol (B12841446) can be achieved through various synthetic methodologies. N-alkylation introduces an alkyl group onto the nitrogen atom, which can influence the compound's polarity and basicity. Common alkylating agents include alkyl halides and sulfates, often in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity.
N-acylation involves the introduction of an acyl group to the nitrogen atom, forming an N-acylcarbamate. This transformation is typically accomplished using acylating agents such as acid chlorides or anhydrides. semanticscholar.org Lewis acids like zinc chloride (ZnCl₂) can catalyze the N-acylation of carbamates with carboxylic acid anhydrides under solvent-free conditions, leading to good yields of the corresponding N-acyl products. semanticscholar.org Alternatively, heteropolyacids have also been shown to be effective catalysts for this transformation. sciforum.net
Table 1: Examples of N-Alkylation and N-Acylation Reactions
| Reagent | Product |
|---|---|
| Methyl iodide | N-methyl-Carbamic acid;2-methylsulfinylethanol |
| Acetyl chloride | N-acetyl-Carbamic acid;2-methylsulfinylethanol |
| Benzyl bromide | N-benzyl-Carbamic acid;2-methylsulfinylethanol |
Formation of Ureas, Thioureas, and Related Derivatives
The carbamic acid functionality serves as a precursor for the synthesis of ureas and thioureas. The reaction of the carbamic acid with an amine leads to the formation of a urea (B33335) derivative. This transformation can be facilitated by activating the carbamic acid, for instance, by converting it to an isocyanate intermediate which then readily reacts with an amine. organic-chemistry.org
The synthesis of thioureas can be achieved by reacting the corresponding amine with a thiocarbonyl source. rsc.org An efficient method involves the use of thiourea (B124793) itself as a biocompatible thiocarbonyl source in the presence of a deep eutectic solvent/catalyst system. rsc.orgrsc.org Another common approach is the reaction of an amine with carbon disulfide. beilstein-journals.org This proceeds through a dithiocarbamate (B8719985) salt intermediate, which can then be desulfurized in situ to form an isothiocyanate that subsequently reacts with another amine to yield the thiourea. beilstein-journals.org
Table 2: Synthesis of Urea and Thiourea Derivatives
| Reagent | Product |
|---|---|
| Aniline | N-(phenyl)urea derivative |
| Thiourea/DES | N-(thiocarbamoyl) derivative |
| Carbon disulfide, then ammonia | N-(thiocarbamoyl) derivative |
Transformations Involving the 2-methylsulfinylethanol Side Chain
The 2-methylsulfinylethanol side chain presents two reactive centers: the sulfinyl group and the hydroxyl group. These can be independently or concurrently modified to introduce further chemical diversity.
Oxidation and Reduction of the Sulfinyl Group
The sulfinyl group in the 2-methylsulfinylethanol side chain can be oxidized to a sulfonyl group or reduced to a sulfide (B99878). Oxidation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting sulfone possesses different electronic and steric properties compared to the sulfoxide (B87167).
Conversely, the reduction of the sulfinyl group to a sulfide can be accomplished using various reducing agents. A common method for the reduction of sulfoxides is treatment with a combination of N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) and triphenylphosphine, which offers good to excellent yields and short reaction times. acs.org
Table 3: Oxidation and Reduction of the Sulfinyl Group
| Reagent | Product Functional Group |
|---|---|
| Hydrogen peroxide | Sulfonyl |
| m-CPBA | Sulfonyl |
| TBBDA/Triphenylphosphine | Sulfide |
Reactions at the Hydroxyl Group (e.g., Esterification, Etherification)
The primary hydroxyl group of the 2-methylsulfinylethanol side chain is amenable to a variety of transformations, most notably esterification and etherification.
Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640), typically in the presence of an acid catalyst like concentrated sulfuric acid. rsc.org This reaction is reversible and can be driven to completion by removing the water formed during the reaction. rsc.org
Etherification introduces an alkyl or aryl group to the oxygen atom of the hydroxyl group. A classic method for ether synthesis is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Acid-catalyzed etherification using other alcohols or reagents like 1,2-dimethoxyethane (B42094) is also a viable method. tandfonline.comwiley-vch.de
Table 4: Esterification and Etherification of the Hydroxyl Group
| Reagent | Reaction Type | Product |
|---|---|---|
| Acetic acid/H₂SO₄ | Esterification | 2-(acetyl)oxyethyl-methylsulfinyl derivative |
| Sodium hydride, then Methyl iodide | Etherification | 2-(methoxy)ethyl-methylsulfinyl derivative |
| Benzoyl chloride/Pyridine | Esterification | 2-(benzoyl)oxyethyl-methylsulfinyl derivative |
Stereoselective Transformations of the Chiral Sulfinyl Center
The sulfinyl group of Carbamic acid;2-methylsulfinylethanol constitutes a chiral center, offering opportunities for stereoselective synthesis and transformations. The development of methods for the asymmetric synthesis of chiral sulfoxides has been an active area of research. libretexts.org
One of the primary methods for obtaining enantiomerically pure sulfoxides is the asymmetric oxidation of prochiral sulfides. nih.gov This can be achieved using chiral reagents or catalyst systems. researchgate.net For instance, chiral titanium complexes in the presence of hydroperoxides have been shown to effect the asymmetric oxidation of sulfides with high enantioselectivity. libretexts.org
Another important strategy involves the transformation of diastereomerically pure sulfinates. nih.gov Chiral sulfinates can be prepared from chiral alcohols and subsequently reacted with organometallic reagents to produce enantiomerically pure sulfoxides. This approach allows for a predictable absolute configuration of the resulting sulfoxide. The stereochemistry of the sulfinyl center can significantly influence the biological activity and physical properties of the molecule. researchgate.net
Table 5: Approaches to Stereoselective Synthesis of Chiral Sulfoxides
| Method | Key Features |
|---|---|
| Asymmetric Oxidation of Sulfides | Use of chiral oxidants or catalysts (e.g., chiral titanium complexes) to selectively form one enantiomer. libretexts.org |
| From Chiral Sulfinates | Diastereoselective synthesis of sulfinates using chiral auxiliaries, followed by nucleophilic substitution with an organometallic reagent. |
| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture of sulfoxides. |
Cyclization and Rearrangement Reactions of Derivatives
The chemical reactivity of derivatives of Carbamic acid; 2-methylsulfinylethanol, particularly in cyclization and rearrangement reactions, is influenced by the interplay between the carbamate (B1207046) and methylsulfinyl functional groups. While specific studies on this exact molecule are not extensively documented, its structural motifs suggest potential for several intramolecular transformations analogous to well-established reactions in organic chemistry.
One plausible reaction is intramolecular cyclization. For instance, N-substituted derivatives of Carbamic acid; 2-methylsulfinylethanol could undergo cyclization to form six-membered heterocyclic rings, such as 1,3-oxazinan-2-ones. This type of reaction is known to occur with derivatives of 1,3-amino alcohols. The reaction proceeds via an initial intermolecular reaction to form a linear intermediate, followed by an intramolecular cyclization to yield the cyclic carbamate. iupac.org The presence of the sulfinyl group might influence the reaction rate and yield due to its electronic and steric properties.
Another potential transformation is rearrangement. Carbamates are known to undergo various rearrangement reactions, often under basic or thermal conditions. A notable example is the 1,2-carbamoyl rearrangement, which has been observed in lithiated chiral oxazolidine (B1195125) carbamates. nih.gov This reaction proceeds with deprotonation followed by migration of the carbamoyl (B1232498) group to an adjacent carbon atom, resulting in the formation of α-hydroxy amides. nih.gov While this specific rearrangement is typically associated with alkenyl carbamates, analogous migrations in derivatives of Carbamic acid; 2-methylsulfinylethanol could be envisioned under suitable conditions, potentially involving the sulfoxide group in directing or participating in the rearrangement.
The sulfoxide group itself can participate in rearrangements, such as the Pummerer and Mislow-Evans rearrangements. Although these are not direct rearrangements of the carbamate group, the proximity of the sulfinyl and carbamate moieties in derivatives of Carbamic acid; 2-methylsulfinylethanol could lead to complex tandem reactions where a sulfoxide rearrangement initiates a subsequent transformation of the carbamate.
Table 1: Plausible Cyclization and Rearrangement Reactions of Carbamic acid; 2-methylsulfinylethanol Derivatives
| Reaction Type | Plausible Reactant | Plausible Product | Key Conditions |
| Intramolecular Cyclization | N-Aryl derivative of Carbamic acid; 2-methylsulfinylethanol | 4-(methylsulfinyl)methyl-N-aryl-1,3-oxazinan-2-one | Base or thermal activation |
| 1,2-Carbamoyl Rearrangement | Lithiated derivative of Carbamic acid; 2-methylsulfinylethanol | α-Hydroxy amide derivative | Strong base (e.g., organolithium reagent) |
Note: The reactions and products listed in this table are plausible based on established chemical principles but may not have been experimentally verified for this specific compound.
Polymerization and Materials Science Applications (as a monomer or building block)
The bifunctional nature of Carbamic acid; 2-methylsulfinylethanol, possessing both a carbamic acid and a hydroxyl group (via the 2-hydroxyethylsulfinyl moiety), suggests its potential as a monomer or building block in polymerization reactions, particularly for the synthesis of polyurethanes and other related polymers. The presence of the methylsulfinyl group is expected to impart unique properties to the resulting materials, such as increased hydrophilicity, thermal stability, and biocompatibility.
One of the primary applications for a molecule like 2-(methylsulfinyl)ethanol, from which the target carbamic acid is derived, is in the synthesis of polyurethanes. youtube.com Polyurethanes are typically formed through the polyaddition reaction of a diol or polyol with a diisocyanate. youtube.com In this context, 2-(methylsulfinyl)ethanol could act as a diol, with the hydroxyl group and the NH group of the carbamate participating in the reaction with isocyanate groups. Alternatively, it could be used as a chain extender in polyurethane synthesis, which are low molecular weight diols that react with isocyanate-terminated prepolymers to build the final polymer chain. ufrgs.br The use of a sulfoxide-containing chain extender would introduce the sulfinyl functionality into the polymer backbone, potentially modifying the material's properties.
The resulting polyurethanes incorporating the 2-methylsulfinylethanol moiety would likely exhibit enhanced properties. Sulfoxide-containing polymers are known for their good thermal stability and, in some cases, biocompatibility. For instance, poly(2-(methylsulfinyl)ethyl methacrylate), a polymer with a similar side chain, has been investigated for biomedical applications. nih.gov The polarity of the sulfoxide group would also be expected to increase the hydrophilicity and potentially the water absorption of the polyurethane, which could be advantageous for applications such as hydrogels or biocompatible coatings.
Furthermore, derivatives of Carbamic acid; 2-methylsulfinylethanol could be modified to create other types of monomers. For example, reaction with a vinyl-containing molecule could produce a vinyl carbamate monomer. Vinyl carbamates are a class of monomers that can undergo polymerization to form polymers with carbamate functionalities in the side chains. nih.gov These polymers have potential applications in coatings and other materials where the properties of the carbamate group are desired.
Table 2: Potential Polymerization Applications of Carbamic acid; 2-methylsulfinylethanol and its Derivatives
| Polymer Type | Role of 2-methylsulfinylethanol Moiety | Potential Polymer Properties |
| Polyurethane | Diol or Chain Extender | Enhanced thermal stability, increased hydrophilicity, potential biocompatibility |
| Poly(vinyl carbamate) | Monomer (after derivatization) | Carbamate functionality in the side chain, potential for tailored adhesion and coating properties |
Note: The applications listed are based on the functional groups present in the molecule and established principles of polymer chemistry.
Chemical Degradation Pathways and Environmental Fate Studies of Carbamic Acid;2 Methylsulfinylethanol
Hydrolytic Stability and Degradation Kinetics
No specific data on the hydrolysis rates, half-life, or degradation kinetics of Carbamic acid; 2-methylsulfinylethanol (B12841446) under varying pH and temperature conditions were found.
Photochemical Degradation Mechanisms
Information regarding the direct or indirect photolysis, quantum yield, and identification of photoproducts for Carbamic acid; 2-methylsulfinylethanol is not available in the reviewed literature.
Oxidative Degradation Processes
There is a lack of specific studies on the degradation of Carbamic acid; 2-methylsulfinylethanol through reactions with environmental oxidants such as hydroxyl radicals or ozone.
Thermal Decomposition Pathways
No research detailing the thermal stability or the specific decomposition pathways and products for Carbamic acid; 2-methylsulfinylethanol could be located.
Analytical Methodologies for Monitoring Chemical Degradation Products
While general analytical methods for carbamates exist, no methodologies specifically validated for the detection and quantification of Carbamic acid; 2-methylsulfinylethanol and its unique degradation products were found.
Further research and dedicated studies are required to elucidate the environmental behavior and degradation pathways of Carbamic acid; 2-methylsulfinylethanol.
Applications of Carbamic Acid;2 Methylsulfinylethanol in Organic Synthesis and Chemical Sciences
Carbamic Acid; 2-methylsulfinylethanol (B12841446) as a Chiral Auxiliary or Ligand Precursor
While direct evidence for the use of 2-(methylsulfinyl)ethyl carbamate (B1207046) as a chiral auxiliary is not present in the literature, its structure contains a stereogenic sulfur center, a key feature of many prominent sulfur-based chiral auxiliaries. sigmaaldrich.comscielo.org.mx Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed. wikipedia.org
The field of asymmetric synthesis extensively uses chiral sulfinyl compounds, such as Ellman's auxiliary (tert-butanesulfinamide), to achieve high levels of stereocontrol in the synthesis of chiral amines and other important molecules. wikipedia.org The chirality at the sulfur atom effectively biases the approach of reagents to one face of the molecule. It is plausible that 2-(methylsulfinyl)ethyl carbamate could function similarly, with the sulfoxide (B87167) group directing stereoselective transformations on a connected prochiral center.
Furthermore, sulfoxide-containing molecules are valuable precursors for the synthesis of chiral ligands used in transition-metal catalysis. The sulfur and potentially the carbamate's oxygen or nitrogen atoms could coordinate to a metal center, creating a chiral environment that influences the stereoselectivity of catalytic transformations.
Utilization in Multicomponent Reactions and Domino Processes
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. rug.nlresearchgate.net The carbamate functional group is a versatile participant in such reactions. For instance, isocyanides, which are often used to generate carbamates in situ, are key components in famous MCRs like the Ugi and Passerini reactions. mdpi.com
Although no specific MCRs involving 2-(methylsulfinyl)ethyl carbamate have been reported, its structure suggests potential utility. The nucleophilic nitrogen of the carbamate could participate in reactions with aldehydes and isocyanides, analogous to established MCRs, to rapidly assemble complex molecular architectures. researchgate.net The sulfoxide group could add another layer of functionality or be used to influence the stereochemical course of the MCR.
Building Block for Complex Heterocyclic Systems and Natural Product Synthesis
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals and natural products. chemmethod.comeurjchem.com The synthesis of these structures often relies on versatile building blocks that can be elaborated into the desired ring system. researchgate.netekb.egsemanticscholar.org
A molecule like 2-(methylsulfinyl)ethyl carbamate possesses multiple reactive sites—the carbamate nitrogen, the sulfoxide, and the ethyl linker—making it a potential precursor for various heterocyclic systems. For example, intramolecular cyclization reactions could potentially lead to the formation of thiazolidinone or related sulfur- and nitrogen-containing heterocycles, which are common motifs in medicinal chemistry. The carbamate group itself is a precursor to cyclic ureas like 2-imidazolidinone, which are important intermediates and chiral auxiliaries. nih.gov
Role in Catalyst Development and Design for Organic Transformations
The development of efficient catalysts is central to modern organic chemistry. While 2-(methylsulfinyl)ethyl carbamate is not a known catalyst itself, its structural elements are found in various catalytic systems. The carbamate moiety can be a component of ligands for metal catalysts or part of organocatalysts. For example, carbamate synthesis itself can be catalyzed by various metal complexes or supported catalysts to improve efficiency and environmental friendliness. researchgate.netmdpi.com
Copper(II) species, for instance, have been shown to catalyze the conversion of cyanide into ethyl carbamate in alcoholic beverages, highlighting the interaction between metal ions, ethanol, and carbamate-forming precursors. nih.gov The sulfoxide group in 2-(methylsulfinyl)ethyl carbamate could also serve as a coordinating site for a metal, and if the sulfoxide is chiral, it could be part of a chiral ligand for asymmetric catalysis.
Precursor to Specialty Chemicals and Advanced Materials
The carbamate linkage is the defining feature of polyurethanes, a major class of polymers with wide-ranging applications in coatings, foams, and elastomers. wikipedia.orgchemblink.com Carbamate-functional polymers can be synthesized through various methods, including the reaction of hydroxyl-functional polymers with lower alkyl carbamates. google.com
The 2-(methylsulfinyl)ethyl group could be incorporated into a polymer backbone to introduce specific properties. For example, polymers containing sulfoxide groups, such as poly(2-(methylsulfinyl)ethyl methacrylate), have been synthesized and studied for biomedical applications, including cryopreservation and protein conjugation. nih.govmonash.edunih.gov The hydrophilic and polar nature of the sulfoxide group can impart unique solubility and biocompatibility characteristics to materials. Therefore, 2-(methylsulfinyl)ethyl carbamate could serve as a monomer or a functional building block for creating advanced polymers with tailored properties for specialty applications.
Emerging Research Directions and Future Prospects for Carbamic Acid;2 Methylsulfinylethanol Research
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis, and the study of Carbamic acid; 2-methylsulfinylethanol (B12841446) is poised to benefit significantly from these computational tools. AI and ML algorithms can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy.
For the synthesis and transformation of Carbamic acid; 2-methylsulfinylethanol, AI can be employed to:
Predict Reaction Yields and Selectivity: By training models on extensive databases of carbamate (B1207046) synthesis reactions, it may become possible to predict the optimal conditions for the formation of Carbamic acid; 2-methylsulfinylethanol with high yield and selectivity.
Optimize Reaction Conditions: Machine learning algorithms can explore a multidimensional parameter space (e.g., temperature, pressure, catalyst, solvent) to identify the ideal conditions for a given reaction, minimizing the need for extensive experimental screening.
Discover Novel Synthetic Routes: AI tools can propose entirely new synthetic pathways to Carbamic acid; 2-methylsulfinylethanol by analyzing known chemical transformations and identifying novel combinations of reagents and catalysts.
A hypothetical application of ML in optimizing the synthesis of a generic carbamate is illustrated in the table below.
| Parameter | Range Explored | Predicted Optimum | Predicted Yield (%) |
| Temperature (°C) | 25-100 | 65 | 92 |
| Pressure (atm) | 1-10 | 5 | 92 |
| Catalyst Loading (mol%) | 0.1-2.0 | 0.8 | 92 |
| Reaction Time (h) | 1-24 | 12 | 92 |
This is a hypothetical data table to illustrate the potential of ML in reaction optimization.
Sustainable Chemical Synthesis and Resource Efficiency in the Context of Carbamic Acid; 2-methylsulfinylethanol
Modern synthetic chemistry places a strong emphasis on sustainability and resource efficiency. Future research on Carbamic acid; 2-methylsulfinylethanol will likely focus on developing greener synthetic methods that minimize waste, reduce energy consumption, and utilize renewable feedstocks.
Key areas of exploration include:
Utilization of Carbon Dioxide (CO₂): A significant area of green chemistry is the use of CO₂ as a C1 building block. The synthesis of carbamates from CO₂, amines, and alcohols is a well-established green alternative to traditional methods that use toxic reagents like phosgene. rsc.orgnih.govsci-hub.se Future research could focus on adapting these methods for the efficient synthesis of Carbamic acid; 2-methylsulfinylethanol.
Photocatalysis and Electrosynthesis: These techniques use light or electricity, respectively, to drive chemical reactions, often under mild conditions. acs.orgrsc.orgoup.comdigitellinc.comnih.govchemistryviews.org The development of photocatalytic or electrochemical methods for the synthesis of Carbamic acid; 2-methylsulfinylethanol could offer significant advantages in terms of energy efficiency and reduced reliance on harsh chemical reagents.
Atom Economy and Waste Reduction: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a central tenet of green chemistry. Future synthetic strategies for Carbamic acid; 2-methylsulfinylethanol will aim to minimize the formation of byproducts and the use of protecting groups.
The following table summarizes some green synthesis approaches for carbamates that could be adapted for Carbamic acid; 2-methylsulfinylethanol.
| Method | Reagents | Conditions | Advantages |
| CO₂ Utilization | Amine, Alcohol, CO₂ | Basic catalyst, mild pressure | Avoids phosgene, utilizes a renewable feedstock. rsc.orgnih.govsci-hub.se |
| Photocatalysis | Aryl halide, Amine, CO₂ | Visible light, dual nickel photocatalyst | Mild conditions, avoids high pressures of CO₂. acs.orgnih.gov |
| Electrosynthesis | Amine, CO₂ | Electrochemical cell, ionic liquid | Avoids volatile solvents and catalysts. acs.orgresearchgate.net |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond its synthesis, future research will likely delve into the novel reactivity of Carbamic acid; 2-methylsulfinylethanol, exploring unconventional transformations that could lead to new and valuable chemical entities.
Potential areas of investigation include:
Radical Reactions: The carbamate moiety can participate in radical reactions, which can be a powerful tool for C-C and C-N bond formation. acs.org The presence of the sulfoxide (B87167) group, which can also engage in radical chemistry, adds another layer of potential reactivity to be explored.
Photoredox Catalysis: This rapidly expanding field of organic chemistry could unlock new reaction pathways for Carbamic acid; 2-methylsulfinylethanol, enabling transformations that are not possible with traditional thermal methods.
Biocatalysis: The use of enzymes to catalyze the synthesis and transformation of chiral sulfoxides is an area of growing interest. almacgroup.comnih.govnih.gov Biocatalytic approaches could be employed for the enantioselective synthesis of Carbamic acid; 2-methylsulfinylethanol or its derivatives.
Development of Advanced Analytical Techniques for In-Situ and Operando Monitoring of Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of Carbamic acid; 2-methylsulfinylethanol will be facilitated by the development and application of advanced analytical techniques. In-situ and operando spectroscopy allow for the real-time monitoring of reactions, providing valuable insights into reaction kinetics, intermediates, and catalyst behavior.
Techniques that could be applied include:
In-situ Infrared (IR) and Raman Spectroscopy: These methods can be used to track the concentration of reactants, products, and intermediates throughout a reaction, providing a detailed kinetic profile.
Operando X-ray Absorption Spectroscopy (XAS): For reactions involving metal catalysts, XAS can provide information on the oxidation state and coordination environment of the catalyst under actual reaction conditions.
Mass Spectrometry-based Techniques: Real-time monitoring of reaction mixtures using mass spectrometry can help to identify and quantify transient species, shedding light on complex reaction pathways.
Interdisciplinary Research with Materials Science and Supramolecular Chemistry
The unique combination of a carbamate and a sulfoxide functional group in Carbamic acid; 2-methylsulfinylethanol opens up possibilities for interdisciplinary research, particularly in the fields of materials science and supramolecular chemistry.
Materials Science: Carbamate linkages are the fundamental building blocks of polyurethanes, a versatile class of polymers. wikipedia.org The incorporation of the sulfoxide group, known for its hydrophilicity and ability to form strong hydrogen bonds, could lead to the development of novel polymers with tailored properties, such as enhanced moisture retention or specific biocompatibility. fu-berlin.deresearchgate.net
Supramolecular Chemistry: Both the carbamate and sulfoxide groups are excellent hydrogen bond donors and acceptors. nih.govnih.govresearchgate.netethernet.edu.etnih.govrsc.org This suggests that Carbamic acid; 2-methylsulfinylethanol could be a valuable building block for the construction of complex supramolecular assemblies, such as gels, liquid crystals, or molecular capsules, held together by non-covalent interactions.
The table below highlights the potential roles of the functional groups of Carbamic acid; 2-methylsulfinylethanol in these interdisciplinary fields.
| Functional Group | Property | Potential Application |
| Carbamate | Polymer backbone formation | Development of novel polyurethanes. wikipedia.org |
| Sulfoxide | Hydrophilicity, H-bonding | Moisture-retaining materials, biocompatible polymers. fu-berlin.deresearchgate.net |
| Both | Hydrogen bonding capabilities | Supramolecular self-assembly, crystal engineering. nih.govnih.govresearchgate.netethernet.edu.etnih.govrsc.org |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for carbamic acid derivatives like 2-methylsulfinylethanol carbamate, and how do reaction conditions influence product purity?
- Methodological Answer : Carbamic acid esters are typically synthesized via reactions between amines/alcohols and carbonyl sources (e.g., CO₂, phosgene derivatives). For 2-methylsulfinylethanol carbamate, a two-step process may involve (1) sulfoxidation of 2-methylthioethanol to form 2-methylsulfinylethanol, followed by (2) reaction with carbamoyl chloride or via urea alcoholysis. Reaction conditions (temperature, solvent polarity, catalyst use) critically affect regioselectivity and purity. For example, polar aprotic solvents like DMF enhance nucleophilic substitution efficiency, while elevated temperatures may promote side reactions (e.g., sulfoxide decomposition) .
Q. How do computational methods like DFT aid in understanding carbamic acid formation mechanisms in alkanolamine-CO₂ systems?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) model reaction pathways for carbamic acid formation. For instance, in monoethanolamine (MEA)-CO₂ systems, DFT reveals a zwitterionic intermediate stabilized by hydrogen bonding, with activation energies reduced by microsolvation (e.g., water or additional MEA molecules acting as proton shuttles). These insights guide experimental design by identifying optimal amine structures and solvent systems to enhance CO₂ capture efficiency .
Q. What analytical techniques are recommended for characterizing carbamic acid derivatives, and how are structural ambiguities resolved?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are standard for structural elucidation. For sulfoxide-containing derivatives like 2-methylsulfinylethanol carbamate, 2D NMR (e.g., COSY, NOESY) clarifies stereochemical configurations. Discrepancies in functional group assignments (e.g., carbamate vs. urethane) are resolved via infrared (IR) spectroscopy, focusing on carbonyl stretching frequencies (~1680–1720 cm⁻¹ for carbamates) .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on the carcinogenic potential of carbamic acid esters across experimental models?
- Methodological Answer : Discrepancies arise from variations in administration routes (oral vs. intraperitoneal), species-specific metabolism, and study design limitations (e.g., outdated protocols). For example, ethyl carbamate (urethane) shows carcinogenicity in mice via oral administration but not in subcutaneous models. To address contradictions, adopt OECD-compliant protocols, include multiple species (e.g., rats, transgenic models), and use dose-response analyses with pharmacokinetic profiling to account for metabolic activation pathways .
Q. What experimental strategies optimize solvent systems for carbamic acid synthesis, particularly in microsolvation environments?
- Methodological Answer : Microsolvation effects (e.g., explicit water or amine molecules) lower activation barriers in carbamate formation. Computational screening (e.g., COSMO-RS) identifies solvents with high polarity and hydrogen-bonding capacity (e.g., ethylene glycol, ionic liquids). Experimentally, in situ FTIR monitors reaction progress, while kinetic studies under varied solvent conditions (e.g., aqueous vs. anhydrous) validate computational predictions. For 2-methylsulfinylethanol derivatives, aprotic solvents with controlled humidity balance sulfoxide stability and reaction efficiency .
Q. How should researchers design in vivo models to study carbamic acid ester toxicity while controlling for confounding variables?
- Methodological Answer : Rodent models (e.g., closed duodenal loop-induced pancreatitis) require rigorous controls: (1) sham-operated cohorts, (2) standardized dosing (e.g., 1.5 g/kg urethane in mice), and (3) histopathological validation. To mitigate batch-to-batch variability in carbamate purity, use HPLC-purified compounds and include vehicle controls. Pharmacodynamic endpoints (e.g., tumor incidence, inflammatory markers) should align with OECD guidelines for carcinogenicity testing .
Q. What advanced chromatographic methods improve quantification of carbamic acid derivatives in complex biological matrices?
- Methodological Answer : Reverse-phase Ultra-HPLC (UHPLC) coupled with tandem mass spectrometry (MS/MS) enhances sensitivity and specificity. For 2-methylsulfinylethanol carbamate, employ a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) and multiple reaction monitoring (MRM) for sulfoxide-specific transitions. Validate methods per ICH Q2(R1) guidelines, including spike-recovery assays in plasma/tissue homogenates to address matrix effects .
Data Contradiction and Validation
Q. How can conflicting data on carbamic acid ester stability under thermal or oxidative conditions be systematically addressed?
- Methodological Answer : Thermogravimetric analysis (TGA) and accelerated stability studies (40°C/75% RH) under ICH conditions identify degradation pathways (e.g., hydrolysis, sulfoxide oxidation). For oxidative stability, use oxygen bomb calorimetry and compare with computational predictions (e.g., bond dissociation energies via DFT). Discrepancies between experimental and theoretical data may arise from solvent interactions, necessitating multivariate analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
